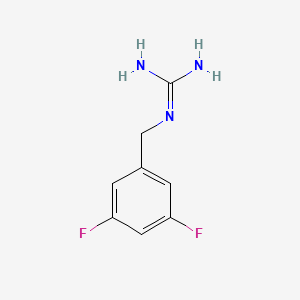

N-(3,5-difluorobenzyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of guanidines, such as N-(3,5-difluorobenzyl)guanidine, can be achieved through various methods. One approach involves a one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This method provides access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Other methods include the guanylation of amines with cyanamide .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, guanidines are known to play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .Scientific Research Applications

Radiotherapeutic Applications

Meta-iodobenzylguanidine (Iobenguane), a derivative related to the guanidine group, has been utilized as a radiotherapeutic agent. It's particularly used in treating neuroectodermal tumors derived from the neural crest, which develops into the sympathetic nervous system. This compound, labeled with Iodine-131, acts as a "false" neurotransmitter, leveraging its analogical structure to noradrenaline for therapeutic purposes in neuroendocrine systems derived from the neural crest (Giammarile et al., 2008).

Catalysis and Synthetic Chemistry

Enantiopure guanidines have been employed as catalysts in Henry reactions of N,N-dibenzyl α-amino aldehydes with nitromethane, demonstrating good diastereoselectivity. This highlights the role of guanidine derivatives in facilitating stereoselective synthetic processes (Ma et al., 2002).

Cardiac PET Imaging

In the development of new positron emission tomography (PET) radiotracers for cardiac sympathetic nerve density, guanidines like meta-iodobenzylguanidine (MIBG) have been utilized. A new automated method for radiolabeling guanidines with carbon-11 has been reported, addressing challenges in radiolabeling guanidine scaffolds for preclinical cardiac PET imaging applications (Zhao et al., 2020).

Chemical Fixation of CO2

Guanidines have been found to catalyze the chemical fixation of carbon dioxide under solvent-free conditions, offering a greener approach to synthesizing valuable compounds. This application emphasizes the potential of guanidines in environmental chemistry and the fixation of CO2 to form quinazoline-2,4(1H, 3H)-diones (Gao et al., 2010).

Theranostics in Malignancies

Metaiodobenzylguanidine (MIBG), a guanidine analog, has been used for imaging and therapy of neuroblastomas and various neural crest tumors such as paragangliomas, pheochromocytomas, and others. This application leverages the compound's ability for both diagnostic imaging and therapeutic purposes, underscoring its versatility in oncology (Agrawal et al., 2018).

Future Directions

Guanidine-containing compounds have been studied for their potential in various applications, including as antifungal agents . A diverse range of guanidine-containing derivatives have been published in the literature and have shown antifungal activity, including efficacy in in vivo experiments . This suggests potential future directions for the study and application of N-(3,5-difluorobenzyl)guanidine and similar compounds.

Mechanism of Action

Target of Action

Guanidine compounds often target various biological functions. For instance, some guanidines have been found to interact with structured RNAs . .

Mode of Action

The mode of action of guanidine compounds can vary widely. Some guanidines, for example, have been found to damage cytoplasmic membranes by binding to phosphatidylglycerol and cardiolipin . .

Biochemical Pathways

Guanidine compounds can affect various biochemical pathways. For instance, some guanidines have been found to disrupt intracellular oxidative phosphorylation . .

Pharmacokinetics

The pharmacokinetics of guanidine compounds can vary. Some guanidine-based drugs have been found to have low oral bioavailability . .

Result of Action

The results of the action of guanidine compounds can vary. For instance, some guanidines have been found to have antibacterial activity . .

Action Environment

The action environment of guanidine compounds can vary. Some guanidine-based drugs have been found to be effective in a variety of solvents . .

Properties

IUPAC Name |

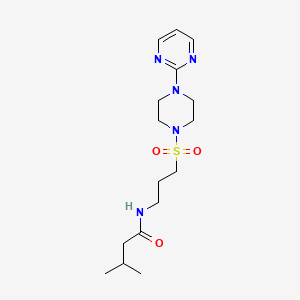

2-[(3,5-difluorophenyl)methyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNOCUKAHBZMNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

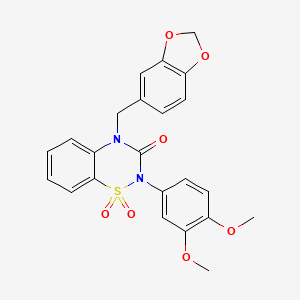

![2-(3'-(4-Methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2727124.png)

![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)

![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)

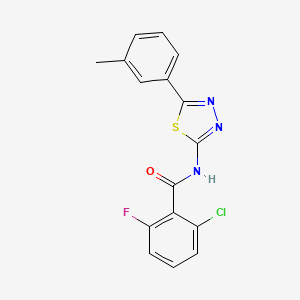

![N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2727130.png)

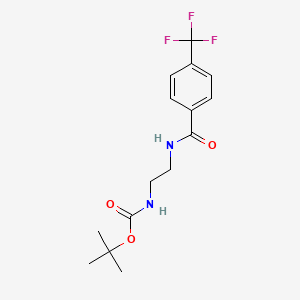

![tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B2727132.png)

![ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2727133.png)

![ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2727135.png)

![(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2727138.png)

![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2727143.png)